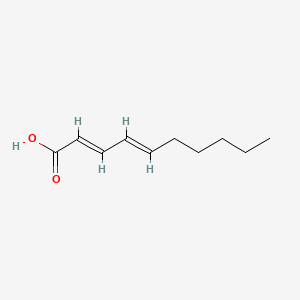

(2E,4E)-2,4-Decadienoic acid

CAS No.: 544-48-9

Cat. No.: VC1783258

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 544-48-9 |

|---|---|

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | deca-2,4-dienoic acid |

| Standard InChI | InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12) |

| Standard InChI Key | YKHVVNDSWHSBPA-UHFFFAOYSA-N |

| Isomeric SMILES | CCCCC/C=C/C=C/C(=O)O |

| SMILES | CCCCCC=CC=CC(=O)O |

| Canonical SMILES | CCCCCC=CC=CC(=O)O |

Introduction

Basic Identification and Properties

(2E,4E)-2,4-Decadienoic acid, commonly abbreviated as DDA in scientific literature, is an unsaturated medium-chain fatty acid with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is registered with the Chemical Abstracts Service (CAS) number 30361-33-2 and the European Inventory of Existing Commercial Chemical Substances (EINECS) registry number 250-149-2 . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E,4E)-deca-2,4-dienoic acid, indicating the presence of two trans (E) double bonds at positions 2 and 4 of the carbon chain .

The physical and chemical properties of (2E,4E)-2,4-decadienoic acid are summarized in the following table:

These physicochemical properties indicate that (2E,4E)-2,4-decadienoic acid is a moderately lipophilic compound with limited water solubility, which influences its biological activity and handling requirements .

Structural Characteristics and Chemical Properties

The molecular structure of (2E,4E)-2,4-decadienoic acid features a ten-carbon chain with two trans (E) double bonds in conjugation at positions 2 and 4, and a carboxylic acid functional group at position 1 . This conjugated diene system contributes to the compound's distinctive chemical reactivity and biological properties.

From a structural perspective, several key chemical properties are noteworthy:

Hydrogen Bonding Capacity

The molecule contains two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group) and one hydrogen bond donor (the hydroxyl hydrogen), which influences its interactions with biological macromolecules and cellular components .

Molecular Flexibility

With six freely rotating bonds, the molecule exhibits conformational flexibility despite the rigidity imposed by the conjugated double bond system . This flexibility may contribute to its ability to interact with multiple biological targets.

Partition Coefficient

The compound has a calculated LogP value of approximately 3.47, indicating moderate lipophilicity . This property significantly influences its membrane permeability and distribution in biological systems. The LogD values at physiological pH (pH 7.4) of 0.73 and at pH 5.5 of 2.54 provide insight into its ionization behavior and distribution in different pH environments .

Biological Sources and Production

Production Considerations

While detailed information on large-scale production methods is limited in the available research, the natural biosynthesis through microbial coculture suggests potential for biotechnological approaches to production. The compound's light sensitivity and specific storage requirements (amber vials, -20°C freezer, under inert atmosphere) indicate challenges for production and formulation that would need to be addressed for commercial applications .

Biological Activity and Mode of Action

Anti-Oomycete Properties

The most significant biological activity of (2E,4E)-2,4-decadienoic acid is its anti-oomycete property. Research has demonstrated that it exhibits strong inhibitory effects against Phytophthora nicotianae, an economically important plant pathogen belonging to the Oomycota .

Both in vitro and in vivo tests have confirmed this inhibitory activity, establishing (2E,4E)-2,4-decadienoic acid as a potential biocontrol agent for managing oomycete-caused plant diseases . This specificity of action against oomycetes, while being potentially less harmful to beneficial organisms, represents a valuable characteristic for agricultural applications.

Molecular Mechanisms of Action

Transcriptomic and metabolomic analyses have provided insights into the molecular mechanisms underlying the anti-oomycete activity of (2E,4E)-2,4-decadienoic acid. The compound appears to act on multiple cellular targets, with particularly significant effects on:

-

Membrane Integrity: (2E,4E)-2,4-Decadienoic acid increases cell membrane permeability in P. nicotianae, likely due to its effects on phospholipid synthesis and degradation pathways. This membrane-destabilizing activity was evidenced by upregulation of genes involved in these processes .

-

Energy Metabolism: Treatment with the compound results in significant downregulation of energy metabolism, including ATP generation processes. This effect on energy production likely contributes to its growth inhibitory properties .

-

Oxidative Stress: Biophysical tests have demonstrated that (2E,4E)-2,4-decadienoic acid produces oxidative stress in P. nicotianae while simultaneously inhibiting antioxidant enzyme activity. This dual action on redox homeostasis represents an important aspect of its antimicrobial mechanism .

-

Mitochondrial Function: The compound appears to specifically target mitochondria, potentially disrupting cellular respiration and energy production in the pathogen .

Effects on Rhizosphere Microbiome

Beyond its direct effects on target pathogens, research has shown that (2E,4E)-2,4-decadienoic acid can reduce the relative abundance of Oomycota in rhizosphere soil . This broader ecological impact suggests potential applications in modulating soil microbiomes to suppress pathogen populations while potentially preserving beneficial microbial communities.

Agricultural Applications and Research Implications

Challenges and Research Needs

Despite its promising properties, several challenges and research needs must be addressed before (2E,4E)-2,4-decadienoic acid can be widely utilized in agricultural applications:

-

Stability and Formulation: The compound's light sensitivity and specific storage requirements present challenges for formulation and field application .

-

Production Scale-Up: Methods for efficient large-scale production, potentially through optimized microbial coculture systems, would need to be developed.

-

Spectrum of Activity: While activity against P. nicotianae has been demonstrated, research on its efficacy against other oomycete pathogens would be valuable for understanding its potential range of applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume